MirabegronO-Glucuronide
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Overview
Description
MirabegronO-Glucuronide is a metabolite of Mirabegron, a beta-3 adrenergic receptor agonist. Mirabegron is primarily used to treat overactive bladder by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity . This compound is formed through the glucuronidation process, which is a common metabolic pathway for drug elimination.
Preparation Methods
Synthetic Routes and Reaction Conditions: MirabegronO-Glucuronide is synthesized through the glucuronidation of Mirabegron. The reaction involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Mirabegron . The reaction conditions typically include a buffer solution at pH 7.5, human liver microsomes or recombinant human UGTs, and UDPGA as the glucuronic acid donor .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using human liver microsomes or recombinant UGTs. The reaction mixture contains Mirabegron, UDPGA, and necessary cofactors in a suitable buffer solution. The reaction is carried out at an optimal temperature of 37°C for a specified duration to ensure maximum yield .
Chemical Reactions Analysis
Types of Reactions: MirabegronO-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to Mirabegron, resulting in the formation of this compound .
Common Reagents and Conditions: The common reagents used in the glucuronidation reaction include UDPGA, human liver microsomes or recombinant UGTs, and a buffer solution at pH 7.5 . The reaction is typically carried out at 37°C for 120 minutes .
Major Products: The major product of the glucuronidation reaction is this compound. Other minor metabolites may include N-glucuronide and carbamoyl-glucuronide derivatives of Mirabegron .
Scientific Research Applications
MirabegronO-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and drug metabolism. It is used to study the metabolic pathways and elimination processes of Mirabegron in the human body . Additionally, it serves as a reference compound in the development and validation of analytical methods for the quantification of Mirabegron and its metabolites in biological samples .
Mechanism of Action
MirabegronO-Glucuronide itself does not exhibit pharmacological activity. Instead, it is a metabolite formed through the glucuronidation of Mirabegron. The parent compound, Mirabegron, exerts its effects by selectively activating beta-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor muscle and increased bladder capacity . The glucuronidation process facilitates the elimination of Mirabegron from the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MirabegronO-Glucuronide include other glucuronide metabolites of beta-3 adrenergic receptor agonists, such as N-glucuronide and carbamoyl-glucuronide derivatives of Mirabegron .
Uniqueness: this compound is unique in its specific formation through the glucuronidation of Mirabegron. It serves as a key metabolite in the elimination pathway of Mirabegron, providing insights into the drug’s pharmacokinetics and metabolism .
Properties
Molecular Formula |
C27H32N4O8S |
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Molecular Weight |
572.6 g/mol |
IUPAC Name |
6-[2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37) |
InChI Key |
SKLQDOWMJNKLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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